molecular formula C22H19NO3 B5706813 N-(2H-1,3-BENZODIOXOL-5-YL)-3,3-DIPHENYLPROPANAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-3,3-DIPHENYLPROPANAMIDE

Cat. No.: B5706813
M. Wt: 345.4 g/mol
InChI Key: VIFPBVMMGXWEAH-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-3,3-diphenylpropanamide is a chemical compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring, and a diphenylpropanamide moiety.

Preparation Methods

The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-3,3-diphenylpropanamide typically involves the reaction of benzodioxole derivatives with diphenylpropanamide precursors. One common method involves the use of a Claisen-Schmidt condensation reaction, where benzodioxole aldehydes react with acetophenone derivatives in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . This reaction forms the intermediate chalcone, which is then further reacted with amines to form the final amide product.

Chemical Reactions Analysis

N-(2H-1,3-Benzodioxol-5-yl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit mitochondrial membrane potential in glucose-starved tumor cells, leading to cell death . This suggests that the compound targets mitochondrial pathways and disrupts cellular energy production, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

N-(2H-1,3-Benzodioxol-5-yl)-3,3-diphenylpropanamide can be compared with other benzodioxole derivatives such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-22(23-18-11-12-20-21(13-18)26-15-25-20)14-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFPBVMMGXWEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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